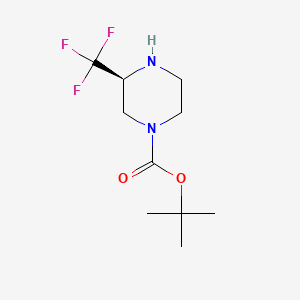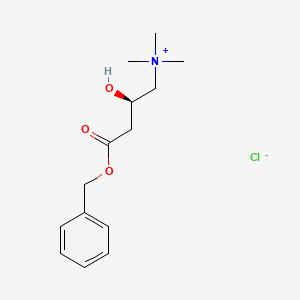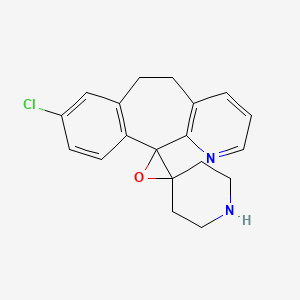
Desloratadine Epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Desloratadine is an antihistamine used to relieve the symptoms of hay fever and hives of the skin . Antihistamines work by preventing the effects of a substance called histamine, which is produced by the body. Histamine can cause itching, sneezing, runny nose, and watery eyes .
Synthesis Analysis
Desloratadine is the active descarboethoxy metabolite of loratadine . The synthesis of multicomponent crystal (MCC) of desloratadine was performed between desloratadine and 26 coformers using an equimolar ratio with a solvent evaporation technique . The degradation of desloratadine was estimated under different oxidation methods (NaClO, UV, and UV-NaClO) .
Molecular Structure Analysis
Desloratadine is a selective H1-antihistamine which functions as an inverse agonist at the histamine H1 receptor . The superior tabletability of loratadine is attributed to both larger bonding area (BA) and higher interparticle bonding strength (BS) .
Chemical Reactions Analysis
Desloratadine shows the highest degradation in the thermal, oxidative, and basic degradation studies . The drugs’ removal by NaClO was much lower than that of the previous two methods .
Physical And Chemical Properties Analysis
Desloratadine was fully characterized using six analytical techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, Powder X-ray diffraction (PXRD), and scanning electron microscopy (SEM) .
Scientific Research Applications
Antihistamine Drug
Desloratadine Epoxide is a major metabolite of Loratadine, which is a new-generation antihistamine . Antihistamines are medicines used to treat allergic diseases. They have been frequently detected in the natural water environment, posing potential threats to the ecological environment and human health .
Degradation Analysis
A study has been conducted on the degradation of three common antihistamines, including Loratadine, under different oxidation methods (NaClO, UV, and UV-NaClO) . The degradation of these drugs was estimated, and the results showed that UV-NaClO had the highest degree of degradation on the drugs under most conditions .
Environmental Impact
Antihistamines have been widely used to treat a variety of diseases since they entered the market in the 1940s . Given the variety of uses, antihistamines have become the largest amount of drugs used to treat allergic diseases . The degradation products of these drugs have been detected in the natural water environment, posing potential threats to the ecological environment and human health .
Toxicity Analysis
Acute toxicity tests and ultraviolet scans of the degradation products showed that the drugs were not completely mineralized, and the toxicities of the intermediates were even higher than those of the parent drugs .
Pharmaceutical Applications
Loratadine, the parent drug of Desloratadine Epoxide, has been used in the synthesis of multi-component crystalline phases with oxalic acid to overcome the problem of low solubility . These cocrystals exhibited an enhanced solubility and intrinsic dissolution rate (IDR) compared to Loratadine .
Drug Formulation Development
The intrinsic dissolution rate of Loratadine multi-component crystalline phases is significantly higher than that of Loratadine, which makes it a promising candidate for tablet formulation development .
properties
InChI |
InChI=1S/C19H19ClN2O/c20-15-5-6-16-14(12-15)4-3-13-2-1-9-22-17(13)19(16)18(23-19)7-10-21-11-8-18/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVXCIKQZSGGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C4=C1C=CC=N4)C5(O3)CCNCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desloratadine Epoxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



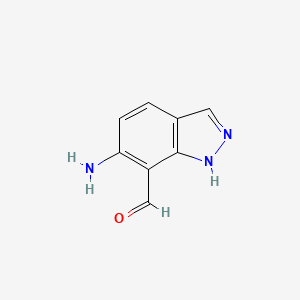

![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)
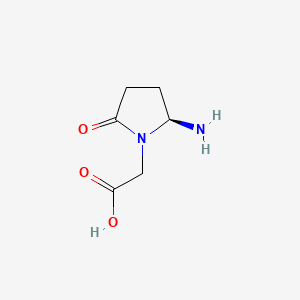

![[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone](/img/structure/B585869.png)
